7-Aminoclonazepam Exhibits 69-Fold Lower Potency and 4.5-Fold Lower Efficacy at GABAₐ Receptors Compared to Clonazepam
In rat nucleus reticularis thalami (NRT) neurons, 7-aminoclonazepam (ACZP) acts as a weak partial benzodiazepine receptor agonist, with an EC₅₀ of 124 nM and a maximal current enhancement of 38% relative to baseline. In the same neuronal preparation, the parent compound clonazepam (CZP) exhibited an EC₅₀ of 1.8 nM and a maximal enhancement of 170% [1]. The effect of ACZP was completely blocked by 10 μM flumazenil, confirming action via the benzodiazepine binding site [1].
| Evidence Dimension | GABAₐ receptor-mediated current (I_GABA) enhancement |
|---|---|
| Target Compound Data | 7-Aminoclonazepam: EC₅₀ = 124 nM; Maximal enhancement = 38% |
| Comparator Or Baseline | Clonazepam: EC₅₀ = 1.8 nM; Maximal enhancement = 170% |
| Quantified Difference | 69-fold higher EC₅₀ (lower potency); 4.5-fold lower maximal efficacy |
| Conditions | Rat nucleus reticularis thalami neurons; nystatin-perforated patch clamp; neurons selected for >100% augmentation response to 10 nM clonazepam |
Why This Matters
For researchers investigating benzodiazepine metabolite pharmacology, this quantitative divergence defines 7-aminoclonazepam as a functionally distinct entity, not a pharmacologically interchangeable analog.
- [1] Munakata M, Tsuchiya H, Saito H, Haginoya K, Iinuma K. Residual effect of a 7-amino metabolite of clonazepam on GABAA receptor function in the nucleus reticularis thalami of the rat. Epilepsia. 2008;49(10):1803-1808. doi:10.1111/j.1528-1167.2008.01623.x View Source
